molecular formula C25H26N4O2 B15034278 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B15034278
M. Wt: 414.5 g/mol
InChI Key: JSRQZLGVKUULSM-UHFFFAOYSA-N
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Description

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters like temperature, pH, and reactant concentrations is common in industrial settings to achieve high throughput and quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of different amine derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and amino-substituted heterocycles. Examples are:

  • 2-Amino-4-(2-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline
  • 2-Amino-1-(dimethylamino)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline

Uniqueness

What sets 2-Amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

2-amino-1-(dimethylamino)-4-(2-methoxyphenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C25H26N4O2/c1-28(2)29-20-13-17(16-9-5-4-6-10-16)14-21(30)24(20)23(19(15-26)25(29)27)18-11-7-8-12-22(18)31-3/h4-12,17,23H,13-14,27H2,1-3H3

InChI Key

JSRQZLGVKUULSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3OC)C(=O)CC(C2)C4=CC=CC=C4

Origin of Product

United States

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